4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Vue d'ensemble

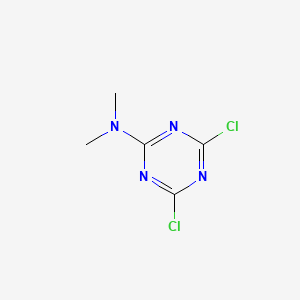

Description

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family It is characterized by its triazine ring structure, which consists of three nitrogen atoms and three carbon atoms arranged in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with dimethylamine. The reaction is carried out under basic conditions, often using a solvent such as dioxane or water. The process can be summarized as follows:

Starting Materials: 2,4,6-Trichloro-1,3,5-triazine and dimethylamine.

Reaction Conditions: The reaction is conducted in a basic medium, typically using sodium carbonate as a base.

Solvent: A mixture of dioxane and water is commonly used as the solvent.

Temperature: The reaction is carried out at elevated temperatures, usually between 70-80°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic displacement with amines, alcohols, and thiols. Reactions typically proceed via a stepwise mechanism, where the first chlorine is replaced under mild conditions (0–5°C), and the second requires higher temperatures (60–80°C) .

Example reaction with amines

A solution of cyanuric chloride reacts with 2,5-dimethylaniline in acetone at 0–5°C in the presence of potassium carbonate, yielding 4,6-dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine . Key data:

-

Yield : 93%

-

Conditions : 3–4 hours, acetone solvent

| Nucleophile | Product | Yield | Temperature |

|---|---|---|---|

| 2,5-dimethylaniline | 4,6-dichloro-N-(2,5-dimethylphenyl)-triazin-2-amine | 93% | 0–5°C |

| 1-naphthol | 4-chloro-N-(2,5-dimethylphenyl)-6-(naphthalen-1-yloxy)-triazin-2-amine | 85% | 60°C |

| 4-aminopyridine | 4,6-bis(pyridin-4-ylamino)-N,N-dimethyl-1,3,5-triazin-2-amine | 73% | 80°C |

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling with arylboronic acids. A study demonstrated its reaction with 4-hydroxyphenylboronic acid to form 4,4'-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]diphenol .

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Yield : 83%

-

Key spectral data : ¹H NMR δ 7.79 ppm (d, J = 8.7 Hz, aromatic protons) .

Stepwise Functionalization

The sequential substitution of chlorine atoms allows for controlled derivatization:

-

First substitution (4-position):

-

Second substitution (6-position):

Reaction with α-Amino Acids

In 1,4-dioxane/water (1:1), this triazine reacts with glycine or alanine in the presence of triethylamine, forming N-(4,6-dichloro-1,3,5-triazin-2-yl) amino acid derivatives .

-

Typical protocol :

Stability and Side Reactions

Under basic conditions (pH > 9), hydrolysis occurs at elevated temperatures (>80°C), forming 4,6-dihydroxy-N,N-dimethyl-1,3,5-triazin-2-amine as a byproduct.

This compound’s reactivity profile makes it valuable for synthesizing agrochemicals, pharmaceuticals, and ligands for catalytic systems. Its dual chlorine atoms enable modular functionalization, while the dimethylamino group enhances solubility in organic solvents .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized a series of triazine derivatives and evaluated their efficacy against non-small cell lung cancer (A549) cells. The results demonstrated that certain derivatives displayed potent anticancer properties, suggesting that modifications at the amino positions could enhance biological activity .

Mechanism of Action

The mechanism by which these triazine derivatives exert their anticancer effects often involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By targeting DHFR, these compounds can disrupt the growth of cancer cells and potentially lead to tumor regression .

Synthesis of Functionalized Compounds

Suzuki-Miyaura Cross-Coupling Reactions

this compound has been utilized as a key intermediate in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the synthesis of functionalized diphenols and other complex organic molecules. For example, researchers successfully synthesized various dinucleophilic fragments from this triazine derivative through reactions with boronic acids in the presence of palladium catalysts . These functionalized compounds are valuable in materials science for their potential applications in supramolecular chemistry and self-assembly processes.

Material Science

Development of Supramolecular Structures

The ability to form hydrogen bonds and coordinate with metal ions makes this compound an attractive candidate for constructing supramolecular architectures. The synthesized dinucleophilic fragments derived from this compound have shown promise in creating functionalized giant macrocycles that can be utilized in drug delivery systems and nanotechnology applications .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted at Tanta University focused on synthesizing various triazine derivatives based on this compound. The derivatives were evaluated for their cytotoxicity against A549 cells using MTT assays. The results indicated that specific substitutions significantly enhanced their anticancer activity compared to the parent compound .

Case Study 2: Application in Material Chemistry

In another research project, scientists explored the use of triazine derivatives in creating supramolecular structures through self-assembly techniques. The study highlighted how these compounds could form stable complexes with metal ions, leading to innovative applications in sensors and catalysis .

Mécanisme D'action

The mechanism of action of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with nucleophiles. The chlorine atoms on the triazine ring are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of substituted triazine derivatives, which can exhibit different chemical and biological properties depending on the substituents attached .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich triazine derivative with high energetic properties.

2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Known for its high thermal stability and energetic properties.

Hydrazinium cyamelurate: A compound with good thermal stability and reduced sensitivity.

Uniqueness

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its high reactivity towards nucleophiles and its versatility in forming a wide range of substituted triazine derivatives. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention due to its significant biological activities. This compound, characterized by its two chlorine substituents and dimethylamino groups, exhibits a range of pharmacological and agricultural applications. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.03 g/mol. The structure features a six-membered triazine ring with chlorine atoms at positions 4 and 6 and dimethylamino groups at position 2. These structural characteristics contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.03 g/mol |

| Chemical Class | Triazine derivative |

| Key Functional Groups | Chlorine (Cl), Dimethylamino (N,N) |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth through mechanisms that often involve interference with nucleic acid synthesis or protein function. For example, studies have demonstrated its potential as an herbicide due to its ability to inhibit specific biochemical pathways in plants .

Inhibition Mechanisms

The compound's biological activity can be attributed to its ability to bind effectively to target proteins involved in metabolic pathways. This binding alters enzyme activity and can inhibit protein synthesis, which is critical for understanding both its herbicidal properties and potential side effects on non-target organisms .

Case Studies

- Herbicidal Activity :

-

Antibacterial Activity :

- Another investigation assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for developing new antibacterial agents due to its low minimum inhibitory concentration (MIC) values compared to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves the functionalization of cyanuric chloride followed by substitution reactions with dimethylamine. The general steps are as follows:

- Preparation of Cyanuric Chloride :

- Cyanuric chloride is reacted with dimethylamine under controlled conditions.

- Substitution Reaction :

- Sequential substitution leads to the formation of the desired triazine derivative.

This method allows for moderate to high yields of the target compound .

Propriétés

IUPAC Name |

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRGRVVBODKGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178746 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-64-1 | |

| Record name | 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.